molecular formula C15H15ClN4OS2 B2571329 2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4,5-dimethylthiazol-2-yl)acetamide CAS No. 1396879-18-7

2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4,5-dimethylthiazol-2-yl)acetamide

Cat. No. B2571329
CAS RN: 1396879-18-7
M. Wt: 366.88
InChI Key: LLXUFVFCHRTTCY-UHFFFAOYSA-N
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Description

Chlorobenzothiazoles are derivatives of benzothiazole, a heterocyclic compound with a benzene ring fused to a thiazole ring . They have been found to show antiviral effects against various influenza A2 strains . Acetamides, on the other hand, are a class of organic compounds that have a functional group consisting of an acyl group (RCO-) linked to nitrogen .


Synthesis Analysis

The synthesis of similar compounds often involves coupling reactions between amines and carboxylic acids or their derivatives . For example, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Molecular Structure Analysis

The molecular structure of similar compounds is often analyzed using techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the formation of new bonds, such as the formation of amide bonds in the coupling reaction mentioned above .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be analyzed using techniques such as NMR and IR spectroscopy .

Scientific Research Applications

Mechanism of Action

While the mechanism of action of the specific compound you mentioned is not known, similar compounds have been found to inhibit quorum sensing in bacteria . Quorum sensing is a method of cell-cell communication in bacteria that allows them to coordinate their behavior .

Future Directions

The development of new compounds that inhibit quorum sensing is a promising area of research for the development of new drugs for antimicrobial treatments .

properties

IUPAC Name

2-[(4-chloro-1,3-benzothiazol-2-yl)-methylamino]-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN4OS2/c1-8-9(2)22-14(17-8)18-12(21)7-20(3)15-19-13-10(16)5-4-6-11(13)23-15/h4-6H,7H2,1-3H3,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLXUFVFCHRTTCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)CN(C)C2=NC3=C(S2)C=CC=C3Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4,5-dimethylthiazol-2-yl)acetamide

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